REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH:16]=[N:15][C:14]2[C:9]1=[N:10][CH:11]=[N:12][CH:13]=2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:17]NC(=O)CCC(N)=O>C(Cl)(Cl)Cl>[CH2:1]([N:8]1[C:16]([Br:17])=[N:15][C:14]2[C:9]1=[N:10][CH:11]=[N:12][CH:13]=2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
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10.68 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1C2=NC=NC=C2N=C1
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Name
|
|
Quantity
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45.2 g
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Type
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reactant
|
Smiles
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BrNC(CCC(=O)N)=O
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Name
|
|
Quantity
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500 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Type
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CUSTOM
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Details
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the reaction mixture stirred under an atmosphere of nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux temperature for 5 h
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Duration
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5 h
|
Type
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CUSTOM
|
Details
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The reaction mixture was transferred to a separatory funnel
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Type
|
WASH
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Details
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washed with saturated sodium sulfite solution (2×250 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The chloroform fraction was dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
the reddish oil was purified by flash chromatography on silica gel
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Type
|
WASH
|
Details
|
for elution
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C2=NC=NC=C2N=C1Br
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |